REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[N:9]=[C:8]([CH2:11][CH2:12][CH3:13])[N:7]([CH2:14][C:15]3[CH:20]=[CH:19][C:18]([C:21]4[C:22]([C:27]([OH:29])=[O:28])=[CH:23][CH:24]=[CH:25][CH:26]=4)=[CH:17][CH:16]=3)[C:6]=2[CH:5]=[C:4]([C:30]2[N:34]([CH3:35])[C:33]3[CH:36]=[CH:37][CH:38]=[CH:39][C:32]=3[N:31]=2)[CH:3]=1.[OH-].[Na+:41]>C1COCC1>[Na+:41].[CH3:1][C:2]1[C:10]2[N:9]=[C:8]([CH2:11][CH2:12][CH3:13])[N:7]([CH2:14][C:15]3[CH:16]=[CH:17][C:18]([C:21]4[C:22]([C:27]([O-:29])=[O:28])=[CH:23][CH:24]=[CH:25][CH:26]=4)=[CH:19][CH:20]=3)[C:6]=2[CH:5]=[C:4]([C:30]2[N:34]([CH3:35])[C:33]3[CH:36]=[CH:37][CH:38]=[CH:39][C:32]=3[N:31]=2)[CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC=2N(C(=NC21)CCC)CC2=CC=C(C=C2)C=2C(=CC=CC2)C(=O)O)C2=NC1=C(N2C)C=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with magnetic stirrer, condenser and under nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
evaporated to a residue
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].CC1=CC(=CC=2N(C(=NC21)CCC)CC2=CC=C(C=C2)C=2C(=CC=CC2)C(=O)[O-])C2=NC1=C(N2C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |